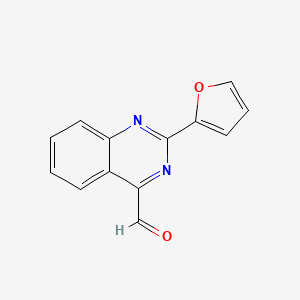

2-(Furan-2-yl)quinazoline-4-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

55276-56-7 |

|---|---|

Molecular Formula |

C13H8N2O2 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-(furan-2-yl)quinazoline-4-carbaldehyde |

InChI |

InChI=1S/C13H8N2O2/c16-8-11-9-4-1-2-5-10(9)14-13(15-11)12-6-3-7-17-12/h1-8H |

InChI Key |

QPLGYBIMGXQHNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CO3)C=O |

Origin of Product |

United States |

Reduction of a 4 Carbonitrile or 4 Carboxylate Ester:this is a Highly Reliable Two Step Approach Starting from the Versatile 4 Chloro 2 Furan 2 Yl Quinazoline Intermediate.

Multi-Step Synthesis and Optimization of Reaction Conditions

A complete and optimized synthesis of 2-(furan-2-yl)quinazoline-4-carbaldehyde is a multi-step sequence that requires careful control of reaction conditions at each stage to maximize yields and minimize side products. A plausible and efficient pathway is outlined below:

Synthesis of 2-(Furan-2-yl)quinazolin-4(3H)-one: Condensation of 2-aminobenzamide (B116534) with furan-2-carbaldehyde under oxidative conditions.

Chlorination: Conversion of the quinazolinone to 4-chloro-2-(furan-2-yl)quinazoline using POCl₃, often with a catalytic amount of DMF.

Cyanation: Nucleophilic substitution of the chloro group with a cyanide source (e.g., KCN or Zn(CN)₂) to yield 2-(furan-2-yl)quinazoline-4-carbonitrile. Palladium catalysis can sometimes be employed to facilitate this step. semanticscholar.org

Reduction: Partial reduction of the nitrile to the aldehyde using DIBAL-H at low temperature.

Optimization of each step is crucial. For the initial quinazolinone formation, solvent choice and the type of oxidant can significantly affect the yield. mdpi.com In the chlorination step, controlling the temperature and reaction time is necessary to prevent degradation. The cyanation reaction can be optimized by the choice of cyanide reagent and solvent. Finally, the DIBAL-H reduction is highly sensitive to temperature and stoichiometry; maintaining the reaction at or below -78 °C is critical to stop the reduction at the aldehyde stage. organic-synthesis.comadichemistry.com

The following table summarizes a proposed multi-step synthesis with typical reaction conditions.

| Step | Starting Material | Reagents | Solvent | Conditions | Product |

| 1 | 2-Aminobenzamide | Furan-2-carbaldehyde, DTBP, p-TsOH | DMSO | 120 °C | 2-(Furan-2-yl)quinazolin-4(3H)-one |

| 2 | 2-(Furan-2-yl)quinazolin-4(3H)-one | POCl₃, cat. DMF | Toluene (or neat) | Reflux | 4-Chloro-2-(furan-2-yl)quinazoline |

| 3 | 4-Chloro-2-(furan-2-yl)quinazoline | KCN or Zn(CN)₂ | DMF/DMSO | 80-120 °C | 2-(Furan-2-yl)quinazoline-4-carbonitrile |

| 4 | 2-(Furan-2-yl)quinazoline-4-carbonitrile | DIBAL-H (1.0-1.2 eq.) | Toluene or THF | -78 °C, then quench | This compound |

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound logically proceeds through the formation of a key intermediate, 2-(furan-2-yl)-4-methylquinazoline, which can then be oxidized to the desired aldehyde.

A plausible and efficient route to 2-(furan-2-yl)-4-methylquinazoline begins with the acylation of 2-aminoacetophenone (B1585202) with furan-2-carbonyl chloride. This initial step forms the N-(2-acetylphenyl)furan-2-carboxamide intermediate. The subsequent cyclization of this amide intermediate is a critical step in forming the quinazoline (B50416) ring. This can be achieved by heating with ammonia (B1221849) in a suitable solvent, such as ethanol, often in the presence of a catalyst to facilitate the ring closure.

An alternative approach to the quinazoline core involves the reaction of 2-amino-N-phenylbenzamide with furan-2-carbaldehyde. While this method directly yields a 2-(furan-2-yl)quinazolin-4(3H)-one, it provides a foundational strategy for constructing the 2-furyl quinazoline skeleton. rsc.org Modification of this quinazolinone would be necessary to introduce the desired functionality at the 4-position, which can be a more complex and lower-yielding process.

Once 2-(furan-2-yl)-4-methylquinazoline is obtained, the final step is the selective oxidation of the methyl group at the 4-position to a carbaldehyde. This transformation is a key derivatization to yield the target compound.

Catalysis and Solvent Effects in Reaction Efficiency

The efficiency of the synthetic pathway for this compound is significantly influenced by the choice of catalysts and solvents in each step.

For the initial acylation of 2-aminoacetophenone, the reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) to prevent unwanted side reactions of the acyl chloride. The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often required to scavenge the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.

The subsequent cyclization of the N-(2-acetylphenyl)furan-2-carboxamide intermediate to form the quinazoline ring can be catalyzed by either acid or base. Lewis acids, such as zinc chloride or boron trifluoride etherate, have been shown to be effective in promoting the cyclization of similar precursors. iu.edu The choice of solvent for this step is crucial; high-boiling point solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can facilitate the reaction by allowing for higher reaction temperatures.

The final oxidation of the 4-methyl group to a carbaldehyde is a critical transformation where the choice of oxidizing agent and solvent plays a pivotal role. Selenium dioxide (SeO₂) is a well-established reagent for the selective oxidation of activated methyl groups on heterocyclic rings to aldehydes. nih.govwikipedia.org This reaction is commonly performed in solvents like dioxane or a mixture of dioxane and water. The use of a catalytic amount of SeO₂ with a co-oxidant can also be an effective strategy to minimize the use of the toxic selenium reagent. The reaction temperature is a critical parameter to control, as overheating can lead to over-oxidation to the carboxylic acid or other side products.

Transition metal catalysts, such as those based on palladium, copper, or rhodium, are also widely employed in quinazoline synthesis and functionalization. adichemistry.comchemicalbook.com For instance, palladium-catalyzed cross-coupling reactions could be envisioned for the direct introduction of a formyl group or a precursor at the 4-position of a pre-functionalized quinazoline, although this might involve more complex starting materials.

Yield Optimization and Purity Considerations

Optimizing the yield and ensuring the purity of this compound requires careful control over each synthetic step and effective purification techniques.

In the synthesis of the 2-(furan-2-yl)-4-methylquinazoline intermediate, the yield of the initial acylation can be maximized by ensuring anhydrous conditions and the slow, controlled addition of the acyl chloride to the solution of 2-aminoacetophenone. For the cyclization step, optimizing the reaction time and temperature is crucial. Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product.

The oxidation of the 4-methyl group is a step where yield and purity are particularly sensitive to reaction conditions. The stoichiometry of the oxidizing agent, such as selenium dioxide, must be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal reaction time and quench the reaction upon completion.

Purification of the intermediates and the final product is critical for obtaining a high-purity compound. Column chromatography on silica (B1680970) gel is a standard and effective method for purifying the intermediates and the final aldehyde. The choice of eluent system for chromatography needs to be optimized to achieve good separation of the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent or solvent mixture can be employed as a final purification step to obtain highly pure this compound.

The purity of the final compound should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Interactive Data Table: Key Reactions and Conditions

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

| 1. Acylation | 2-Aminoacetophenone, Furan-2-carbonyl chloride | Triethylamine | Dichloromethane | 0 - 25 | 80-95 |

| 2. Cyclization | N-(2-Acetylphenyl)furan-2-carboxamide | Ammonia/Ethanol or Lewis Acid (e.g., ZnCl₂) | Ethanol or DMF | 80-150 | 60-85 |

| 3. Oxidation | 2-(Furan-2-yl)-4-methylquinazoline | Selenium dioxide (SeO₂) | Dioxane/Water | 80-100 | 50-70 |

Chemical Reactivity and Derivatization of 2 Furan 2 Yl Quinazoline 4 Carbaldehyde

Reactions Involving the Carbaldehyde Functionality

The carbaldehyde group at the 4-position of the quinazoline (B50416) ring is a key site for derivatization. Its electrophilic carbon atom readily reacts with various nucleophiles, leading to a wide array of derivatives.

Schiff Base Formation and Imine Derivatization

One of the most fundamental reactions of the carbaldehyde group is its condensation with primary amines to form Schiff bases (or imines). This reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the characteristic C=N double bond of the azomethine group. ekb.egresearchgate.net The synthesis of Schiff bases from quinazolinone carbaldehydes with various substituted anilines has been reported to occur in good yields under reflux conditions. ekb.egekb.eg This transformation is valuable for creating larger, more complex molecules with potential applications in medicinal chemistry and materials science. nih.gov

| Reactant (Primary Amine) | Product Name |

|---|---|

| Aniline | N-((2-(furan-2-yl)quinazolin-4-yl)methylene)aniline |

| 4-Methylaniline | N-((2-(furan-2-yl)quinazolin-4-yl)methylene)-4-methylaniline |

| 4-Methoxyaniline | N-((2-(furan-2-yl)quinazolin-4-yl)methylene)-4-methoxyaniline |

| 4-Chloroaniline | 4-chloro-N-((2-(furan-2-yl)quinazolin-4-yl)methylene)aniline |

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

Beyond primary amines, the aldehyde functionality of 2-(Furan-2-yl)quinazoline-4-carbaldehyde can undergo condensation reactions with a variety of other nitrogen and oxygen nucleophiles. For instance, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime derivative. researchgate.net Similarly, condensation with hydrazine (B178648) or its derivatives produces hydrazones, which are themselves useful synthetic intermediates. nih.gov

Furthermore, the aldehyde can participate in cyclocondensation reactions. For example, multicomponent reactions involving aldehydes, 2-aminobenzamides, and other nucleophiles are used to construct more complex fused heterocyclic systems. These reactions often proceed through the initial formation of an imine, which then undergoes intramolecular cyclization. mdpi.com

| Nucleophile | Reaction Type | Product Class |

|---|---|---|

| Hydroxylamine (NH₂OH) | Condensation | Oxime |

| Hydrazine (N₂H₄) | Condensation | Hydrazone |

| Semicarbazide (NH₂CONHNH₂) | Condensation | Semicarbazone |

| Active Methylene Compounds (e.g., Malononitrile) | Knoevenagel Condensation | α,β-Unsaturated Nitrile |

Oxidation and Reduction Pathways of the Aldehyde Group

The carbaldehyde group is readily susceptible to both oxidation and reduction, providing straightforward pathways to other important functional groups.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(Furan-2-yl)quinazoline-4-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The resulting carboxylic acid is a versatile intermediate for further derivatization, such as ester or amide formation.

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, (2-(Furan-2-yl)quinazolin-4-yl)methanol. This is typically accomplished using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). scispace.com The choice of reagent depends on the desired selectivity, as LiAlH₄ is a much stronger reducing agent and may also reduce other functional groups within the molecule, whereas NaBH₄ is milder.

| Transformation | Typical Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | 2-(Furan-2-yl)quinazoline-4-carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | (2-(Furan-2-yl)quinazolin-4-yl)methanol |

Reactivity of the Quinazoline Heterocycle

The fused quinazoline ring system possesses its own distinct reactivity, influenced by the two nitrogen atoms in the pyrimidine (B1678525) ring and the presence of the fused benzene (B151609) ring.

Electrophilic Aromatic Substitution Patterns

In the quinazoline ring, the pyrimidine moiety is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. The benzene ring is therefore the more likely site for such reactions. scispace.com Theoretical considerations and experimental evidence suggest the order of reactivity for electrophilic attack on the benzene portion of the quinazoline ring is 8 > 6 > 5 > 7. scispace.com Nitration, for example, is a known electrophilic substitution reaction for the quinazoline core. scispace.com

However, the this compound molecule also contains a furan (B31954) ring, which is an electron-rich aromatic system. Furan is known to undergo electrophilic aromatic substitution more readily than benzene, with a strong preference for attack at the 2-position, or the 5-position if the 2-position is blocked. pearson.comchemenu.com In this specific molecule, the furan's 2-position is occupied. Therefore, electrophilic attack is highly likely to occur at the 5-position of the furan ring under mild conditions. researchgate.net Under more forcing conditions, substitution may occur on the benzene ring of the quinazoline nucleus. researchgate.net

| Reaction | Major Product (Attack on Furan Ring) | Possible Product (Attack on Quinazoline Ring) |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 2-(5-Nitrofuran-2-yl)quinazoline-4-carbaldehyde | 2-(Furan-2-yl)-6-nitroquinazoline-4-carbaldehyde |

| Bromination (Br₂/FeBr₃) | 2-(5-Bromofuran-2-yl)quinazoline-4-carbaldehyde | 6-Bromo-2-(furan-2-yl)quinazoline-4-carbaldehyde |

Nucleophilic Attack and Ring Transformations

The quinazoline ring, particularly at the 4-position, is susceptible to nucleophilic attack. scispace.com This is due to the polarization of the 3,4-C=N double bond. While the target molecule does not have a leaving group at the C4 position for a typical nucleophilic aromatic substitution (SNAr), strong nucleophiles such as Grignard reagents or organolithium compounds can add across this bond to form 4-substituted-3,4-dihydroquinazolines. scispace.com Studies on halo-quinazolines consistently show that the C4-position is highly susceptible to nucleophilic attack and substitution. nih.govchim.it

Furthermore, the quinazoline scaffold can undergo various ring transformations, often initiated by nucleophilic attack. These can involve complex domino sequences that include imine formation, intramolecular cyclization, and nucleophilic ring-opening, ultimately leading to the formation of new, fused heterocyclic systems. mdpi.comresearchgate.net The presence of both the quinazoline core and the reactive aldehyde group in this compound provides opportunities for such intricate intramolecular cyclizations to construct novel polycyclic structures.

Transformations of the Furan Ring System

Stability and Aromaticity Considerations

The furan ring exhibits aromatic character due to the delocalization of six π-electrons. However, its aromaticity is less pronounced than that of benzene, rendering it more susceptible to reactions that can disrupt this system, such as cycloadditions and oxidative degradation.

In structurally analogous compounds like 2-furylquinolines, the furan ring has been shown to be liable to oxidative decomposition when exposed to air. nih.gov This process is not a simple oxidation but rather a complex series of reactions initiated by a [4+2] cycloaddition between the furan ring and singlet oxygen (¹O₂). nih.gov This reaction forms an unstable endoperoxide intermediate, which can then undergo further transformations, including Baeyer-Villager type rearrangements, to yield a variety of products like lactams, carboxylic acids, and aldehydes. nih.gov This susceptibility to oxidative cleavage represents a significant consideration regarding the stability of the furan moiety within the this compound structure, particularly during storage or under specific reaction conditions.

The presence of the quinazoline-4-carbaldehyde (B1506186) substituent at the C-2 position of the furan is expected to influence the ring's electron density. As an electron-withdrawing group, it can decrease the furan's reactivity towards electrophiles and potentially alter its stability profile compared to simple furans.

Reactions at the Furan C-2 Position

The C-2 position of the furan ring is occupied by the quinazoline substituent, meaning reactions at this carbon would involve cleaving the C-C bond connecting the two heterocyclic systems. More commonly, the focus of reactivity for a 2-substituted furan is on the other available positions of the furan ring (C-3, C-4, and C-5).

For electrophilic substitution reactions, the furan ring is highly activated, and substitution typically occurs at the position adjacent to the oxygen atom (the α-position). chemzipper.com In a 2-substituted furan like this compound, the C-5 position is the most electronically activated and sterically accessible site for electrophilic attack. quora.comquora.com This preference is due to the ability of the furan's oxygen atom to stabilize the cationic intermediate formed during the reaction through resonance; attack at the C-5 position allows for the delocalization of the positive charge over three resonance structures, which is more stable than the intermediate formed from an attack at other positions. quora.com

While the electron-withdrawing nature of the quinazoline group generally deactivates the furan ring towards classic electrophilic substitution, specific catalytic methods can achieve functionalization. For instance, studies on closely related C2-quinoline-substituted furan derivatives have demonstrated that palladium-catalyzed direct C-H arylation can be used to introduce aryl groups onto the furan ring. researchgate.net These reactions highlight the potential for regioselective functionalization at the C-3 and C-5 positions, influenced by the directing effects of the heterocyclic substituent and the reaction conditions employed. researchgate.net

Table 1: Regioselectivity in Palladium-Catalyzed Direct C-H Arylation of Related Furan Derivatives

| Substrate Analogue | Catalyst System | Reaction Positions on Furan Ring | Outcome | Reference |

|---|---|---|---|---|

| 8-(Furan-2-yl)quinoline | Palladium (Pd) | C-3 and C-5 | Mixture of C3- and C5-arylated products | researchgate.net |

This reactivity underscores that while the C-2 position is the point of attachment, the key transformations of the furan ring system in this compound are expected to occur at the remaining C-H bonds, primarily at the C-5 position.

Computational Chemistry Approaches for 2 Furan 2 Yl Quinazoline 4 Carbaldehyde Derivatives

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to quinazoline (B50416) derivatives to predict their geometries, electronic distributions, and reactivity.

The electronic properties of a molecule are key to understanding its reactivity and biological activity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capacity. irjweb.com The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic transitions. irjweb.com

From EHOMO and ELUMO, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's chemical behavior. These descriptors are instrumental in structure-activity relationship studies. sapub.org

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |

This table summarizes key electronic structure and reactivity descriptors derived from HOMO and LUMO energies, which are calculated using DFT methods.

Studies on similar quinazolinone derivatives have shown that these calculated parameters correlate well with their observed biological activities. sapub.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials. sapub.org

For 2-(Furan-2-yl)quinazoline-4-carbaldehyde derivatives, the MEP map would likely show negative potential around the oxygen atom of the furan (B31954) ring and the carbaldehyde group, as well as the nitrogen atoms of the quinazoline ring, making these sites potential hydrogen bond acceptors. The aromatic protons and other electropositive regions would appear in shades of blue. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding. sapub.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how small molecules like this compound derivatives might interact with protein targets at an atomic level.

Molecular docking simulations place the ligand (the quinazoline derivative) into the binding site of a target protein and score the different poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity. researchgate.net This allows for the virtual screening of a library of derivatives to prioritize compounds for synthesis and biological testing. The predicted binding mode reveals the specific orientation and conformation of the ligand within the active site, highlighting the key interactions that stabilize the complex. ukaazpublications.com

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

DNA Gyrase: Quinazoline derivatives have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme. Docking studies of anilino quinazolines into the DNA gyrase active site have shown hydrophilic interactions with residues like ASN46 and GLY117. For a 2-(furan-2-yl)quinazoline derivative, one might expect the furan oxygen and quinazoline nitrogens to form hydrogen bonds with polar residues, while the aromatic rings could engage in hydrophobic and pi-pi stacking interactions with nonpolar residues in the binding pocket.

COX-1/2: Quinazoline derivatives have also been explored as selective inhibitors of cyclooxygenase (COX) enzymes. Docking studies of quinazolines into the COX-1 active site have revealed the importance of hydrogen bonding with key residues such as Tyr355 and Arg120. researchgate.netnih.gov The furan ring and the quinazoline core of this compound could potentially fit into the hydrophobic channel of the COX active site, with the polar groups forming crucial hydrogen bonds. For instance, a 2-furanyl quinazolin-4-one derivative was shown to interact with Tyr385 and Ser530 in the COX-2 binding site. researchgate.net

EGFR: The epidermal growth factor receptor (EGFR) is a common target for quinazoline-based anticancer agents. Docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives into the ATP binding site of EGFR have been performed. nih.gov These studies help to understand the binding mode and interactions responsible for their inhibitory activity. The quinazoline scaffold typically forms a critical hydrogen bond with a key methionine residue in the hinge region of the kinase domain, while the furan moiety and other substituents can form additional interactions with surrounding amino acids, enhancing binding affinity and selectivity. nih.govfrontiersin.org

Virtual Screening and Lead Optimization through Docking Simulations

Virtual screening and molecular docking simulations are powerful computational tools in modern drug discovery, enabling the rapid identification and refinement of potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. For derivatives of this compound, these in silico techniques are instrumental in exploring their therapeutic potential across various diseases by identifying promising lead compounds and guiding their optimization.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target, typically a protein or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. Following virtual screening, molecular docking is employed to predict the preferred orientation of a ligand when bound to a target, forming a stable complex. The insights gained from docking studies, such as the binding energy and specific molecular interactions, are crucial for lead optimization, where the chemical structure of a promising compound is modified to enhance its efficacy and selectivity.

A notable application of these computational methods has been in the exploration of 2-(furan-2-yl)quinazolin-4-one derivatives, which are structurally analogous to the carbaldehyde series, as potential anticancer agents. In one study, a series of these quinazolinone derivatives were evaluated for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov Molecular docking simulations were performed to understand the binding interactions of the most potent compounds within the ATP-binding site of EGFR. nih.gov

To illustrate the typical findings from such studies, the following interactive table summarizes the docking results for a selection of highly active 2-(furan-2-yl)quinazolin-4-one derivatives against EGFR-TK.

| Compound | EGFR-TK Inhibition (%) | Docking Score (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| 3a | 84 | -8.5 | Leu718, Val726, Ala743, Met793, Pro794, Leu844 | Met793 |

| 3b | 75 | -8.2 | Leu718, Val726, Ala743, Met793, Pro794, Leu844 | Met793 |

| 3e | 60 | -9.1 | Leu718, Val726, Ala743, Met793, Pro794, Cys797, Leu844 | Met793, Cys797 |

These findings are crucial for lead optimization. For example, the observation of specific hydrophobic interactions could guide the design of new derivatives with modified substituents on the furan or quinazoline ring to enhance these interactions and improve binding affinity. Similarly, the identification of key hydrogen bonds can inform the placement of hydrogen bond donors or acceptors on the ligand to maximize binding strength.

In another computational study, 2-furanyl-3-substituted quinazolin-4-one derivatives were investigated as potential anti-tubercular agents by targeting the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA). researchgate.net Docking simulations were used to predict the binding affinity and interaction patterns of these compounds within the active site of InhA. researchgate.net The results indicated that the quinazolinone scaffold could form significant hydrogen bonding and hydrophobic interactions with key amino acids in the InhA active site. researchgate.net An aromatic side chain capable of forming hydrogen bond interactions was found to increase the affinity of these derivatives for the enzyme. researchgate.net

The following table presents a summary of the docking results for representative 2-furanyl quinazolinones against InhA.

| Compound | Docking Score (MOE) | Interacting Amino Acids | Key Interactions |

| 6a | -6.8 | TYR158, MET161, PRO193, ILE215 | Hydrogen bond with TYR158, Hydrophobic interactions |

| 6c | -7.2 | TYR158, MET161, PRO193, PHE149 | Hydrogen bond with TYR158, Pi-pi stacking with PHE149 |

Furthermore, the antimicrobial potential of quinazolin-4(3H)-one derivatives bearing a furan moiety has been explored through docking studies against E. coli DNA gyrase. mdpi.com The 2-(1-(furan-2-yl)ethylidene) derivative, in particular, showed potent inhibition of the enzyme. mdpi.com The docking analysis revealed that the furanyl moiety engaged in arene-cation interactions with the key amino acid Asn46, and the hydrazineyl portion of the molecule formed three hydrogen bonds with Asp73. mdpi.com

These examples, while focusing on the quinazolin-4-one core, provide a clear framework for how virtual screening and docking simulations can be applied to the this compound scaffold. The aldehyde group at the 4-position offers a different chemical handle that could potentially form distinct interactions within a target's active site, for instance, by acting as a hydrogen bond acceptor. Computational studies would be invaluable in exploring these possibilities and in designing novel derivatives with enhanced therapeutic properties. Through iterative cycles of virtual screening, docking, and chemical synthesis, lead compounds can be systematically optimized to yield potent and selective drug candidates.

Structure Activity Relationship Sar Studies of 2 Furan 2 Yl Quinazoline 4 Carbaldehyde Analogs

Influence of Furan (B31954) Ring Substitution on Biological Activity

The furan ring at the 2-position of the quinazoline (B50416) core is a critical pharmacophoric element, and modifications to this moiety can significantly modulate biological activity. Studies on related quinoline (B57606) analogs have shown that the furan-2-yl group is a key structural feature for anticancer activity. nih.gov In the context of 2-(furan-2-yl)quinazolin-4-one derivatives, the presence of the furan ring is associated with potent antiproliferative effects against various cancer cell lines. nih.govnih.gov

While specific SAR studies on substituted furan rings in the 2-(furan-2-yl)quinazoline-4-carbaldehyde scaffold are limited, research on analogous systems provides valuable insights. For instance, in a series of 4-arylamino-6-(5-substituted furan-2-yl)quinazolines, the nature of the substituent at the 5-position of the furan ring was found to be a determinant of EGFR inhibitory activity. mdpi.com This suggests that the electronic and steric properties of substituents on the furan ring can influence the interaction of the entire molecule with its biological target. It is plausible that small, electron-withdrawing or electron-donating groups on the furan ring of this compound could fine-tune its therapeutic index and potency.

Impact of Quinazoline Ring Substituents on Pharmacological Profiles

Substitutions on the quinazoline ring system are a well-established strategy for optimizing the pharmacological profiles of this class of compounds. The nature, position, and size of these substituents can profoundly affect the potency, selectivity, and pharmacokinetic properties of the molecule. nih.gov

In studies of various quinazoline derivatives, it has been demonstrated that substitutions at the 6- and 7-positions are particularly important for anticancer activity. mdpi.com For example, the introduction of small lipophilic groups or moieties capable of forming hydrogen bonds can enhance the binding affinity to target enzymes like tyrosine kinases. In a series of 4-anilinoquinazoline (B1210976) derivatives, it was found that a methyl group at the C-2 position of the quinazoline ring could significantly improve antitumor potency. nih.gov

While direct data on substituted this compound is scarce, the following table summarizes the effects of quinazoline ring substitutions on the anticancer activity of closely related 2-(furan-2-yl)quinazolin-4-one analogs.

| Compound ID | Quinazoline Ring Substituent | Target Cell Line | IC50 (nM) | Reference |

| 3a | H | HCT116 | 4 | nih.gov |

| 3b | H | HCT116 | 3 | nih.gov |

| 3e | H | HEPG2 | 8 | nih.gov |

| 4a | H | HCT116 | 49 | nih.gov |

| 4d | H | HEPG2 | 9 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The data from these quinazolin-4-one analogs suggest that even without substitution on the quinazoline ring, the core 2-(furan-2-yl)quinazoline structure possesses significant cytotoxic activity. It is anticipated that the introduction of appropriate substituents on the benzene (B151609) portion of the quinazoline ring in the 4-carbaldehyde scaffold could further enhance its biological activity.

Role of the Carbaldehyde Group in Ligand-Target Interactions

The carbaldehyde group at the 4-position of the quinazoline ring is a versatile functional group that can participate in various non-covalent and covalent interactions with biological targets. An aldehyde moiety can act as a hydrogen bond acceptor and can also form reversible covalent bonds (Schiff bases) with amino groups of amino acid residues, such as lysine, within the active site of a protein.

While direct evidence for the role of the 4-carbaldehyde group in this compound is not extensively documented, studies on analogous quinoline compounds provide some clues. For instance, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde demonstrated notable inhibitory activity against β-glucuronidase release, suggesting that the aldehyde functionality contributes to the molecule's biological profile. nih.gov The reactivity of the carbaldehyde group can be modulated by the electronic effects of the quinazoline and furan rings.

The aldehyde group's ability to form specific interactions can be a key determinant of the compound's mechanism of action and selectivity. Further investigation is required to elucidate the precise role of the 4-carbaldehyde group in the ligand-target interactions of this specific quinazoline derivative.

Molecular Hybridization Strategies and Their Therapeutic Implications

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, improved selectivity, or a dual mechanism of action. nih.gov The quinazoline scaffold is a popular choice for molecular hybridization due to its versatile biological activities. nih.gov

Several hybridization strategies have been employed with quinazoline derivatives to develop novel anticancer agents. nih.gov These include linking the quinazoline core with other heterocyclic moieties known for their pharmacological properties, such as triazoles, pyrazoles, or indoles. acs.org For example, hybrid molecules incorporating both quinazoline and 1,2,3-triazole motifs have been synthesized and shown to possess significant anticancer activity. acs.org

In the context of this compound, the furan ring itself can be considered a pharmacophore. A potential hybridization strategy could involve modifying the carbaldehyde group to link another bioactive scaffold. This could lead to the development of multi-target agents, which are often more effective in treating complex diseases like cancer.

| Hybrid Scaffold | Linked Moiety | Therapeutic Target/Activity | Reference |

| Quinazoline | 1,2,3-Triazole | Anticancer (EGFR blocker) | acs.org |

| Quinazolinone | Thiazolidin-4-one | Anticancer | nih.gov |

| Quinazolinone | Indolin-2-one | Anticancer | nih.gov |

This table is interactive. Click on the headers to sort the data.

These examples highlight the potential of molecular hybridization to generate novel quinazoline-based therapeutics with improved efficacy.

Design Principles for Enhanced Potency and Selectivity

Based on the available SAR data for related 2-(furan-2-yl)quinazoline analogs, several design principles can be proposed to enhance the potency and selectivity of this compound derivatives.

Fine-tuning of the Furan Ring: Introduction of small, electronically diverse substituents at the 5-position of the furan ring could optimize interactions with the target protein.

Strategic Substitution on the Quinazoline Ring: The addition of small, lipophilic, or hydrogen-bonding groups at the 6- and 7-positions of the quinazoline ring is a promising strategy to increase potency.

Modification of the Carbaldehyde Group: The reactivity and interaction profile of the 4-carbaldehyde group can be modulated through the formation of derivatives such as oximes or hydrazones. This can alter the molecule's binding mode and selectivity.

Conformational Rigidity: Introducing conformational constraints into the molecule, for example, by creating cyclic structures involving the substituents, can reduce the entropic penalty upon binding and thus improve affinity.

Target-Specific Design: A thorough understanding of the three-dimensional structure of the biological target is crucial for the rational design of selective inhibitors. Molecular docking and other computational methods can guide the design of analogs with improved binding to the desired target and reduced off-target effects.

By applying these principles, it is possible to systematically optimize the structure of this compound to develop novel therapeutic agents with enhanced potency and a favorable selectivity profile.

Future Perspectives in 2 Furan 2 Yl Quinazoline 4 Carbaldehyde Research

Exploration of Novel Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives has evolved significantly, moving towards greener, more efficient, and versatile methods. nih.gov Future research into the synthesis of 2-(Furan-2-yl)quinazoline-4-carbaldehyde will likely focus on adopting these modern strategies to improve yield, reduce environmental impact, and allow for diverse structural modifications.

One promising avenue is the use of photocatalytic reactions. A novel method has been developed for synthesizing quinazolin-4(3H)-ones using furan-2-carbaldehydes as C1 building blocks through a ligand-free photocatalytic C–C bond cleavage. rsc.org This approach is notable for not requiring the protection of various functional groups, suggesting a streamlined synthetic process. rsc.org Adapting such visible-light-mediated methodologies could offer an efficient and environmentally friendly route to the 2-(furan-2-yl)quinazoline core.

Furthermore, metal-catalyst-free conditions represent another key area of development. An efficient and selective oxidative procedure for synthesizing quinazolinones from o-aminobenzamides and styrenes has been developed, highlighting sustainable operation and the use of inexpensive, non-hazardous materials. mdpi.com Exploring similar catalyst-free oxidative cyclization strategies could provide a more accessible and scalable synthesis for this compound and its analogs. Other modern techniques such as microwave-assisted and ultrasound-promoted reactions, which are known to accelerate reaction times and improve yields, also warrant investigation. nih.gov

| Methodology | Potential Advantage | Relevant Research Focus |

| Photocatalysis | Utilizes visible light, ligand-free conditions, environmentally friendly. rsc.org | Adapting C-C bond cleavage strategies using furan-2-carbaldehyde as a precursor. rsc.org |

| Metal-Catalyst-Free Synthesis | Avoids transition metal contamination, uses inexpensive reagents, sustainable. mdpi.com | Development of direct oxidative-cyclization reactions from readily available starting materials. mdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, often results in higher yields. nih.gov | Optimization of reaction conditions for the condensation of anthranilamide precursors with furan (B31954) aldehydes. |

| Aza-Wittig Reaction | Mild reaction conditions, high versatility for N-heterocycle synthesis. nih.gov | Application of tandem Staudinger–Aza-Wittig reactions for constructing the quinazoline ring. nih.gov |

Advanced Mechanistic Investigations of Biological Activities

While quinazoline derivatives are known to possess a broad spectrum of biological activities, including anticancer and anti-inflammatory effects, detailed mechanistic insights are often lacking for specific compounds. researchgate.netmdpi.com Future studies on this compound must move beyond preliminary screening to elucidate its precise molecular targets and mechanisms of action.

Advanced mechanistic studies on other 2,4-disubstituted quinazolines can serve as a blueprint. For instance, the anticancer activity of one derivative was traced to its ability to stabilize the c-myc promoter G-quadruplex, which leads to the downregulation of ribosomal RNA synthesis, activation of p53, and ultimately, cancer cell apoptosis. nih.gov This level of detailed investigation was achieved using a variety of sophisticated techniques, including electrophoretic mobility shift assays (EMSA), circular dichroism (CD) spectroscopy, isothermal titration calorimetry (ITC), and chromatin immunoprecipitation (Ch-IP). nih.gov

Applying a similar multi-faceted approach to this compound could reveal novel biological pathways. Research should aim to identify direct protein or nucleic acid binding partners and clarify how these interactions translate into a cellular response. Such studies are fundamental for understanding the compound's therapeutic potential and for the rational design of more potent and selective analogs. nih.gov

| Investigative Technique | Purpose | Potential Application for this Compound |

| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamics of binding interactions in solution. | To quantify the binding affinity and stoichiometry of the compound with its molecular target(s). nih.gov |

| Circular Dichroism (CD) Spectroscopy | Assesses changes in the secondary structure of proteins or nucleic acids upon ligand binding. | To determine if the compound induces conformational changes in a target, such as a G-quadruplex. nih.gov |

| Electrophoretic Mobility Shift Assay (EMSA) | Detects protein-DNA or protein-RNA interactions. | To verify if the compound can disrupt the binding of regulatory proteins to nucleic acids. nih.gov |

| Chromatin Immunoprecipitation (Ch-IP) | Identifies the binding sites of proteins on DNA within the cell. | To confirm the compound's engagement with a specific gene promoter in a cellular context. nih.gov |

| Western Blot & RT-PCR | Measures protein and mRNA levels, respectively. | To validate the downstream effects of target engagement on gene and protein expression. nih.gov |

Integration of Multi-Omics Data in Compound Evaluation

To gain a holistic understanding of the biological effects of this compound, future research must integrate multi-omics data. A single-layer 'omics' approach provides only limited insight into the complex and dynamic molecular networks involved in a compound's activity. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can capture the interrelations between different molecular layers and their combined influence on cellular processes. nih.govnih.gov

This integrative approach can be used to build a comprehensive profile of the compound's mechanism of action, identify potential off-target effects, and discover biomarkers that predict response. nih.gov For example, treating a panel of cancer cell lines with the compound and subsequently performing transcriptomic (RNA-seq) and proteomic analysis could reveal coordinated changes in gene and protein expression, pointing to the specific pathways being modulated. Metabolomic analysis could further identify shifts in metabolic pathways, providing a functional readout of the compound's cellular impact. nih.gov This system-level view is crucial for advancing from a promising lead compound to a well-understood therapeutic candidate. nih.gov

Development of Targeted Therapies and Precision Medicine Approaches

The quinazoline core is central to several successful targeted therapies, such as the EGFR inhibitor Gefitinib (B1684475), used in the treatment of non-small-cell lung cancer. mdpi.com This precedent strongly supports the potential for developing this compound into a targeted agent. The future in this domain lies in identifying a specific molecular target whose inhibition by the compound is critical for its therapeutic effect.

The development of precision medicine relies on matching a targeted therapy to the right patient population. nih.gov Once a specific target for this compound is validated, the next step is to identify biomarkers—such as genetic mutations, expression levels, or metabolic signatures—that predict sensitivity to the compound. This is where the integration of multi-omics data becomes critical, as it can help discover these predictive markers. nih.gov

Future research should focus on screening the compound against panels of kinases or other enzymes known to be dysregulated in diseases like cancer. A successful outcome would pave the way for clinical trial designs that enroll patients based on their specific molecular profile, maximizing the potential for therapeutic benefit and moving towards a precision medicine paradigm. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 2-(Furan-2-yl)quinazoline-4-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with furan-containing aldehydes. For example, refluxing 2-aminobenzaldehyde derivatives with furan-2-carbaldehyde in ethanol under acidic catalysis (e.g., acetic acid) can yield the quinazoline core. Optimization includes:

- Solvent selection : Ethanol or 1,4-dioxane for improved solubility .

- Catalyst : Piperidine or acetic acid to enhance cyclization efficiency .

- Purification : Recrystallization from 1,4-dioxane or column chromatography for >95% purity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of:

- Spectroscopic techniques :

- Elemental analysis : Validate C, H, N content (e.g., C: ~67.92%, N: ~15.84%) .

Advanced: What crystallographic strategies resolve structural ambiguities in quinazoline derivatives?

Methodological Answer:

- X-ray diffraction : Use SHELXL for small-molecule refinement. Key steps:

- Validation : Check for R-factor convergence (<5%) and electron density maps for aldehyde positioning .

Advanced: How can researchers investigate the pharmacological mechanisms of this compound?

Methodological Answer:

- In vitro assays :

- In silico docking : Employ AutoDock Vina to predict binding affinity with target proteins (e.g., TNF-α) .

Advanced: What strategies address contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Systematic SAR : Synthesize analogs with substitutions at quinazoline C-2 (furan) and C-4 (aldehyde). For example:

- Statistical analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: How can researchers mitigate instability of the aldehyde group during storage?

Methodological Answer:

- Storage conditions : Use amber vials at –20°C under nitrogen to prevent oxidation .

- Stability testing : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) monthly .

Basic: What analytical methods are suitable for quantifying trace impurities in synthesized batches?

Methodological Answer:

- HPLC-PDA : Use a phenyl-hexyl column (e.g., Ascentis® Express) with UV detection at 254 nm .

- GC-MS : Identify volatile byproducts (e.g., residual furan derivatives) .

Advanced: How can green chemistry principles be applied to improve synthetic yields?

Methodological Answer:

- Solvent-free synthesis : Microwave-assisted reactions reduce time (30 mins vs. 3 hrs) and improve yield (~15%) .

- Catalyst recycling : Immobilize piperidine on silica gel for reuse in cyclocondensation .

Advanced: What in vitro models validate the compound’s toxicity profile?

Methodological Answer:

- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- hERG assay : Screen for cardiac toxicity via patch-clamp electrophysiology .

Advanced: How can computational modeling predict metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.